molecular formula C21H30N2O3 B2441948 benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 1009328-59-9

benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2441948
CAS No.: 1009328-59-9
M. Wt: 358.482
InChI Key: NRNDWLWGGKQKAO-UXBLZVDNSA-N
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Description

Benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a complex organic molecule featuring a benzyl group, a morpholine ring, and a pyrrolidine carboxylate moiety

Properties

IUPAC Name

benzyl 2-[(E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-17-14-22(15-18(2)26-17)12-6-10-20-11-7-13-23(20)21(24)25-16-19-8-4-3-5-9-19/h3-6,8-10,17-18,20H,7,11-16H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNDWLWGGKQKAO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC=CC2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C/C=C/C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate generally involves multi-step organic reactions. A typical route might start with the formation of the morpholine ring followed by alkylation to introduce the dimethyl substituents. The synthesis then progresses through a series of coupling reactions to attach the benzyl and pyrrolidine groups, often requiring catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound could involve similar synthetic routes but scaled up with more efficient catalysts and automated systems. High-pressure reactors and continuous flow methods might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring and benzyl groups.

  • Reduction: : Reduction reactions can also be carried out, potentially leading to the formation of secondary amines from the morpholine ring.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyrrolidine positions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Bromine (Br2) for bromination; alkyl halides for nucleophilic substitution.

Major Products

The products from these reactions vary, but commonly include hydroxylated derivatives, de-benzylated compounds, and various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound is used as a building block for more complex molecules. Its versatility allows for the exploration of new reaction mechanisms and the synthesis of novel compounds.

Biology

In biological research, derivatives of this compound may be investigated for their potential bioactivity. Studies might focus on their interaction with biological molecules or their efficacy as enzyme inhibitors.

Medicine

In pharmacology, benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate could be explored for therapeutic uses, such as in the development of new drugs. Its structural features may allow it to interact with specific biological targets.

Industry

In industrial applications, this compound could serve as an intermediate in the manufacture of pharmaceuticals or agrochemicals. Its stability and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. These might include enzymes, receptors, or ion channels. The precise pathways often involve binding to active sites or inducing conformational changes in proteins, which can alter their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-pyrrolidone: : Known for its solvent properties.

  • Benzyl morpholine derivatives: : Various compounds with similar structures used in different applications.

Uniqueness

Benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is unique due to the combination of its structural features, offering a blend of reactivity and stability not found in simpler analogs. This uniqueness provides potential for diverse applications and innovative research avenues.

Exploring the intricacies of this compound really highlights the interplay between chemistry and real-world applications, doesn't it?

Biological Activity

Benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate (CAS No. 956979-15-0) is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N2O3C_{19}H_{26}N_{2}O_{3}, with a molecular weight of approximately 330.43 g/mol. The structure features a pyrrolidine ring and a morpholine moiety, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties similar to those observed in related compounds like AS-1 (N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide), which has shown efficacy in various seizure models .
  • Neuroprotective Effects : The morpholine component may contribute to neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.
  • Synergistic Interaction : In combination studies with other anticonvulsants (e.g., valproic acid), it has been suggested that this compound may exhibit synergistic effects, enhancing the overall therapeutic efficacy against drug-resistant epilepsy .

In Vitro Studies

In vitro studies have demonstrated that this compound shows good permeability in artificial membrane permeability assays. Additionally, it maintains metabolic stability in human liver microsomes without significant inhibition of major cytochrome P450 enzymes, indicating a favorable ADME-Tox profile .

In Vivo Studies

Animal studies have shown that the compound provides significant protection in acute seizure models including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) kindling model. Doses ranging from 15 mg/kg to 60 mg/kg have been effective in delaying seizure onset and progression .

Case Studies

A notable case study involved the administration of this compound in a mouse model of epilepsy. The results indicated a marked reduction in seizure frequency and severity when compared to control groups. The study also highlighted its potential as an adjunct therapy when used alongside existing anticonvulsants .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticonvulsantEffective in MES and PTZ models
NeuroprotectivePotential benefits in neurodegenerative conditions
ADME-Tox ProfileGood permeability and metabolic stability
Synergistic EffectsEnhanced efficacy with valproic acid

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